1,2,3-Triacetate-D-ribofuranose
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Overview
Description
1,2,3-Triacetate-D-ribofuranose, also known as 1,2,3-Triacetyl-5-deoxy-D-ribose, is a synthetic compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol . This compound is a derivative of D-ribose, a naturally occurring sugar, and is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antitumor drugs .
Mechanism of Action
Mode of Action
It is a synthetic uridine pro-drug that is converted to uridine in vivo . When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .
Biochemical Pathways
It is known that the compound can compete with 5-FU metabolites, reducing toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Result of Action
It is known that the compound can reduce the toxicity and cell-death associated with certain cytotoxic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triacetate-D-ribofuranose typically involves the acetylation of 5-deoxy-D-ribose. One common method starts with inosine as the initial raw material. The process involves several steps:
Acylation: Inosine is acylated with paratoluensulfonyl chloride in an organic solvent to obtain 5’-paratoluenesulfonyl-6-hydroxyl-9-beta-D-purine nucleoside.
Reduction: The nucleoside is reduced under the action of sodium borohydride in an organic solvent to obtain 5’-deoxy-6-hydroxyl-9-beta-D-purine nucleoside.
Acylation with Acetic Anhydride: The reduced product is acylated with acetic anhydride in an organic solvent to prepare 2,3-O-diacetyl-5-deoxyinosine.
Acetylation: Finally, glucoside is removed from the compound, and acetylation is performed to obtain this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, with mild reaction conditions and high product yield. The raw materials are readily available, and the production cost is kept low .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triacetate-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups or the ribofuranose ring.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce deacetylated or reduced forms of the compound .
Scientific Research Applications
1,2,3-Triacetate-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triacetyl-5-deoxy-D-ribose: Another acetylated derivative of D-ribose with similar properties and applications.
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose: A closely related compound with slight variations in its chemical structure.
Uniqueness
1,2,3-Triacetate-D-ribofuranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals, such as capecitabine, highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWRLZKVIFLKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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